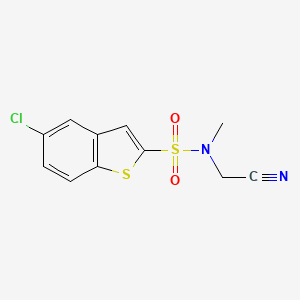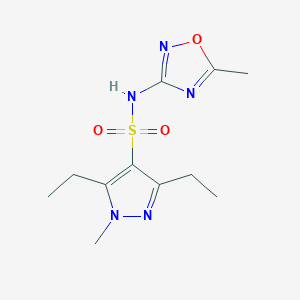
5-chloro-N-(cyanomethyl)-N-methyl-1-benzothiophene-2-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-chloro-N-(cyanomethyl)-N-methyl-1-benzothiophene-2-sulfonamide, also known as TAK-915, is a novel small molecule that has gained significant interest in recent years due to its potential therapeutic applications.
Mécanisme D'action
5-chloro-N-(cyanomethyl)-N-methyl-1-benzothiophene-2-sulfonamide selectively binds to the GABA A α2/α3 receptor subtypes, which are predominantly expressed in the hippocampus, a brain region critical for learning and memory. By inhibiting the activity of these receptors, this compound enhances the release of acetylcholine, a neurotransmitter that plays a key role in cognitive function. This compound also increases the activity of glutamate, another neurotransmitter that is involved in memory and learning.
Biochemical and Physiological Effects:
This compound has been shown to improve memory and cognitive function in animal models of Alzheimer's disease. It has also been found to reduce anxiety-like behavior and improve sleep quality in animal models of anxiety and insomnia. This compound has a favorable pharmacokinetic profile, with good brain penetration and a long half-life, making it a promising candidate for further development as a therapeutic agent.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 5-chloro-N-(cyanomethyl)-N-methyl-1-benzothiophene-2-sulfonamide is its selectivity for the GABA A α2/α3 receptor subtypes, which allows for more precise targeting of these receptors compared to non-selective GABA A modulators. However, one limitation of this compound is its relatively low potency, which may require higher doses to achieve therapeutic effects.
Orientations Futures
Future research on 5-chloro-N-(cyanomethyl)-N-methyl-1-benzothiophene-2-sulfonamide could focus on optimizing its pharmacological properties, such as improving its potency and selectivity, as well as investigating its potential therapeutic applications in other neurological disorders. Additionally, studies could explore the effects of this compound on other neurotransmitter systems and their interactions with the GABA A α2/α3 receptors. Finally, clinical trials could be conducted to evaluate the safety and efficacy of this compound in humans.
Méthodes De Synthèse
5-chloro-N-(cyanomethyl)-N-methyl-1-benzothiophene-2-sulfonamide is synthesized through a multi-step process involving several chemical reactions. The starting material is 5-chloro-2-nitrobenzoic acid, which is first converted to 5-chloro-2-aminobenzoic acid. The amino group is then protected with a benzyl group, followed by a series of reactions to introduce the benzothiophene and sulfonamide moieties. The final step involves deprotection of the benzyl group to yield this compound.
Applications De Recherche Scientifique
5-chloro-N-(cyanomethyl)-N-methyl-1-benzothiophene-2-sulfonamide has been studied extensively for its potential therapeutic applications in the treatment of various neurological disorders, including Alzheimer's disease, schizophrenia, and depression. It has been shown to selectively inhibit the activity of the GABA A α2/α3 receptor subtypes, which are known to be involved in the regulation of cognitive function, anxiety, and sleep. This compound has also been found to improve memory and cognitive function in animal models of Alzheimer's disease.
Propriétés
IUPAC Name |
5-chloro-N-(cyanomethyl)-N-methyl-1-benzothiophene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O2S2/c1-14(5-4-13)18(15,16)11-7-8-6-9(12)2-3-10(8)17-11/h2-3,6-7H,5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFBGFOHOZNTBND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC#N)S(=O)(=O)C1=CC2=C(S1)C=CC(=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-methyl-N-[1-[(1-methyl-2-oxopyridin-4-yl)methyl]piperidin-4-yl]-1,2-oxazole-3-carboxamide](/img/structure/B7682260.png)
![N-[4-(diethylcarbamoyl)phenyl]-2-(ethylamino)pyridine-4-carboxamide](/img/structure/B7682262.png)
![N-[2-(2-cyanoethylsulfanyl)phenyl]-5-(cyclopropylsulfamoyl)furan-2-carboxamide](/img/structure/B7682270.png)
![1-(1-Methylpyrazol-4-yl)-3-[4-(5-methylthiophene-2-carbonyl)piperazin-1-yl]piperidin-2-one](/img/structure/B7682276.png)
![[4-[(1-Methylimidazol-2-yl)methoxy]phenyl]methyl 5-fluoropyridine-3-carboxylate](/img/structure/B7682279.png)
![N-[2-(2,5-dimethoxyphenyl)ethyl]-1H-benzimidazole-4-carboxamide](/img/structure/B7682285.png)
![2-[(3,5-dimethyl-1,2-oxazol-4-yl)methoxy]-N-(4,6-dimethylpyridin-2-yl)benzamide](/img/structure/B7682290.png)

![5-(2,2,2-trifluoroethyl)-N-[(3,4,5-trimethoxyphenyl)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B7682311.png)
![N-[1-(3-bromophenyl)ethyl]-2-methyl-3-methylsulfonylpropan-1-amine](/img/structure/B7682312.png)

![2-[(4-Fluorophenyl)methyl]-5-[4-(2-methoxyethyl)piperazin-1-yl]-1,3,4-thiadiazole](/img/structure/B7682331.png)
![4-[[1-(2-Morpholin-4-ylethyl)piperidin-4-yl]amino]benzamide](/img/structure/B7682343.png)
![1-(5-chloro-2-methoxyphenyl)-N-[(1,5-dimethylpyrazol-4-yl)methyl]ethanamine](/img/structure/B7682362.png)